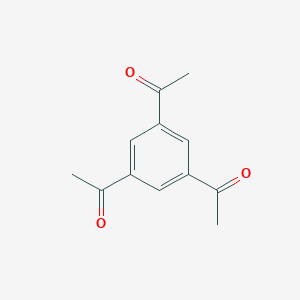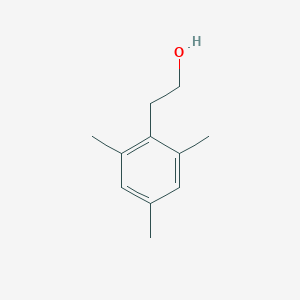
2-(环戊基氧基)乙醇
描述
2-(Cyclopentyloxy)ethanol is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a phenolic odor and is soluble in water at room temperature. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields due to its unique chemical properties .
科学研究应用
2-(Cyclopentyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
作用机制
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reactions involved.
Action Environment
The action, efficacy, and stability of 2-(Cyclopentyloxy)ethanol can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in . It should be stored in a cool, dry place, away from heat and fire sources .
准备方法
Synthetic Routes and Reaction Conditions: 2-(Cyclopentyloxy)ethanol can be synthesized through the reaction of cyclopentanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of cyclopentanol on the ethylene oxide, resulting in the formation of 2-(Cyclopentyloxy)ethanol .
Industrial Production Methods: In an industrial setting, the production of 2-(Cyclopentyloxy)ethanol involves the continuous feeding of cyclopentanol and ethylene oxide into a reactor. The reaction is carried out at elevated temperatures and pressures to increase the yield. The product is then purified through distillation to obtain the desired purity level .
Types of Reactions:
Oxidation: 2-(Cyclopentyloxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form cyclopentanol and ethylene glycol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: 2-(Cyclopentyloxy)ethanol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Cyclopentanone, cyclopentanoic acid.
Reduction: Cyclopentanol, ethylene glycol.
Substitution: 2-(Cyclopentyloxy)ethyl chloride, 2-(Cyclopentyloxy)ethyl bromide.
相似化合物的比较
2-(Cyclohexyloxy)ethanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(Cyclopentyloxy)propanol: Similar structure but with a propanol backbone instead of ethanol.
2-(Cyclopentyloxy)acetic acid: Similar structure but with an acetic acid backbone instead of ethanol.
Uniqueness: 2-(Cyclopentyloxy)ethanol is unique due to its specific combination of a cyclopentyl group and an ethanol backbone. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes .
属性
IUPAC Name |
2-cyclopentyloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPSFEKIUIROFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525889 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1819-34-7 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentyloxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)


![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)










